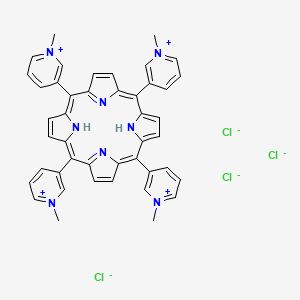

meso-Tetra (N-methyl-3-pyridyl) porphine tetrachloride

描述

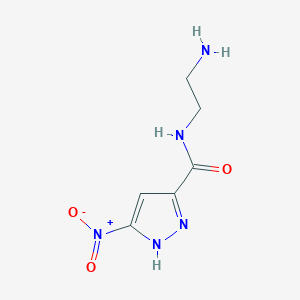

Meso-Tetra (N-methyl-3-pyridyl) porphine tetrachloride is a synthetic porphyrin . It is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . The compound is also known as 3,3’,3’‘,3’‘’- (5,10,15,20-Porphyrintetrayl)tetrakis (1-methylpyridinium) tetrachloride .

Molecular Structure Analysis

The molecular formula of meso-Tetra (N-methyl-3-pyridyl) porphine tetrachloride is C44H38Cl4N8, and its molecular weight is 820.64 . Porphyrins, including this compound, are a set of tetrapyrrolic macrocycles . This tetra-anionic porphyrin derivative possesses a positively charged pyridyl group .Physical And Chemical Properties Analysis

Porphyrins, including meso-Tetra (N-methyl-3-pyridyl) porphine tetrachloride, have multiple roles in living and nonliving systems because of their exceptional tunable chemical and physical properties . They are interesting macrocyclic compounds that could be modified in a number of ways . The structural diversity of porphyrinoids makes them a unique choice for functional devices exhibiting photo- and electrochemical properties .科学研究应用

-

Heterogeneous Electrocatalytic Carbon Dioxide Reduction

- Application: It’s used in the synthesis of cobalt porphyrins for heterogeneous electrocatalytic carbon dioxide reduction .

- Method: The compound is combined with ammonium cobalt(II) sulfate hexahydrate and added to Milli-Q water. The solution is then degassed by N2 for 10 min, after which it is stirred at 85°C under N2 atmosphere for 12 hours .

-

- Application: The compound is shown to unwind supercoiled Co1EI DNA at a somewhat lower concentration than ethidium bromide .

- Method: The detailed method of application or experimental procedures is not provided in the source .

- Results: The Fe (III) chelate of the compound cannot unwind supercoiled DNA .

-

- Application: It’s used in the synthesis of cobalt porphyrins for heterogeneous electrocatalytic carbon dioxide reduction .

- Method: The compound is combined with ammonium cobalt(II) sulfate hexahydrate and added to Milli-Q water. The solution is then degassed by N2 for 10 min, after which it is stirred at 85°C under N2 atmosphere for 12 hours .

-

Inductive and Electrostatic Effects on Cobalt Porphyrins

- Application: It’s used in the synthesis of cobalt porphyrins for studying the inductive and electrostatic effects on cobalt porphyrins .

- Method: The compound is combined with ammonium cobalt(II) sulfate hexahydrate and added to Milli-Q water. The solution is then degassed by N2 for 10 min, after which it is stirred at 85°C under N2 atmosphere for 12 hours .

未来方向

Porphyrin macrocycles and their supramolecular nanoassemblies are being widely explored in energy harvesting, sensor development, catalysis, and medicine because of a good tunability of their light-induced charge separation and electron/energy transfer properties . The sensor properties of the H4TPPS2−4 TPPS42–Sn (IV)TPyP4+ nanotubes in the presence of iodine vapor and salicylate anions down to millimolar range were examined in a chemiresistor sensing mode . This demonstrates their great potential as efficient functional layers for sensing devices and biomimetic nanoarchitectures .

属性

IUPAC Name |

5,10,15,20-tetrakis(1-methylpyridin-1-ium-3-yl)-21,23-dihydroporphyrin;tetrachloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H38N8.4ClH/c1-49-21-5-9-29(25-49)41-33-13-15-35(45-33)42(30-10-6-22-50(2)26-30)37-17-19-39(47-37)44(32-12-8-24-52(4)28-32)40-20-18-38(48-40)43(36-16-14-34(41)46-36)31-11-7-23-51(3)27-31;;;;/h5-28,45,48H,1-4H3;4*1H/q+4;;;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEQRJEQOYUDRPQ-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC(=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=C[N+](=CC=C7)C)C8=C[N+](=CC=C8)C)C=C4)C9=C[N+](=CC=C9)C)N3.[Cl-].[Cl-].[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H38Cl4N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

820.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

meso-Tetra (N-methyl-3-pyridyl) porphine tetrachloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-phenyl-6-[(pyrrolidin-1-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436715.png)

![Methyl (4-hydroxy-1,2-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate](/img/structure/B1436722.png)

![2-methyl-1,3,4(2H)-isoquinolinetrione 4-[N-(4-chloro-1-naphthyl)hydrazone]](/img/structure/B1436725.png)

![ethyl 7-hydroxy-2-methyl-7-(trifluoromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1436729.png)

![3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol](/img/structure/B1436732.png)

![methyl {(4E)-5-oxo-1-phenyl-4-[1-(1H-pyrazol-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B1436738.png)